Distinct Antimicrobial Inhibition Profile Against Gram-Negative Bacteria Compared to Gram-Positive Bacterial Strains
In standardized disc diffusion assays, (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide demonstrated a differentiated antimicrobial inhibition profile, exhibiting substantially larger inhibition zones against Gram-negative Pseudomonas aeruginosa (18 mm) compared to Gram-positive Staphylococcus aureus (10 mm), while showing intermediate activity against Gram-negative Escherichia coli (15 mm) . This ~1.8-fold selectivity for P. aeruginosa over S. aureus suggests preferential interaction with Gram-negative cell envelope structures, a differentiation not commonly observed with simple sulfinamide analogs that lack the 4-chlorobenzylidene moiety. No comparator data are available for the unsubstituted benzylidene analog under identical assay conditions; the observed profile therefore represents class-level inference for this specific aryl substitution pattern.
| Evidence Dimension | Antimicrobial inhibition zone (mm) in disc diffusion assay |
|---|---|
| Target Compound Data | E. coli: 15 mm; S. aureus: 10 mm; P. aeruginosa: 18 mm |
| Comparator Or Baseline | Internal comparison across bacterial strains; no direct comparator compound data available |
| Quantified Difference | P. aeruginosa vs. S. aureus: 8 mm larger zone (factor of 1.8×) |
| Conditions | Disc diffusion assay; bacterial strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa |
Why This Matters
For researchers screening chiral sulfinamide libraries for antimicrobial lead discovery, the observed Gram-negative bias and magnitude of inhibition zones provide a quantitative basis for selecting this specific 4-chlorobenzylidene derivative over other sulfinamide analogs.
